(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1-METHOXYPROPAN-2-YL)PROP-2-ENAMIDE
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Overview
Description
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1-METHOXYPROPAN-2-YL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxypropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1-METHOXYPROPAN-2-YL)PROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Prop-2-enamide Group: This step involves the reaction of the benzodioxole intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxypropanamide Group: The final step involves the reaction of the intermediate with 1-methoxypropan-2-amine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1-METHOXYPROPAN-2-YL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzodioxole derivatives.
Scientific Research Applications
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1-METHOXYPROPAN-2-YL)PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1-METHOXYPROPAN-2-YL)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cell walls, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Lacks the methoxypropanamide group.
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYPROPAN-2-YL)PROP-2-ENAMIDE: Contains a hydroxypropanamide group instead of a methoxypropanamide group.
Uniqueness
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1-METHOXYPROPAN-2-YL)PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(8-17-2)15-14(16)6-4-11-3-5-12-13(7-11)19-9-18-12/h3-7,10H,8-9H2,1-2H3,(H,15,16)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCCMFCJXGJPS-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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